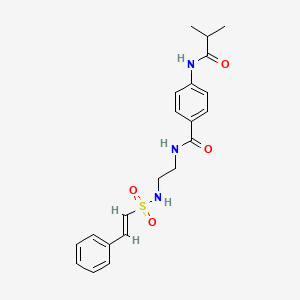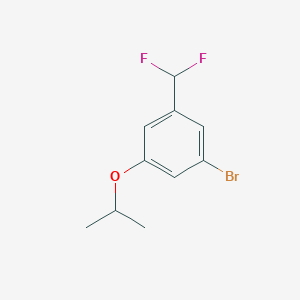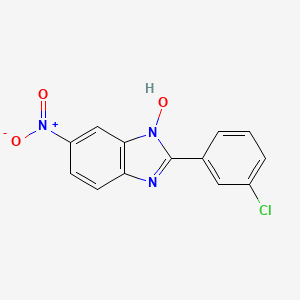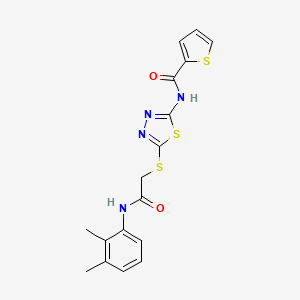
(E)-4-イソブチリルアミド-N-(2-(2-フェニルビニルスルホンアミド)エチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
ベンゾイミダゾール誘導体は、抗がん剤としての可能性から注目を集めています。本化合物では、ベンゾイミダゾール骨格の5位(または6位)にメチル基が存在することが、抗がん活性に大きな影響を与えています。さらに、電子供与基(OH、OMe、–NMe₂、–O–CH₂–C₆H₅など)は、がん細胞株(A549、MDA-MB-231、PC3など)に対する有効性を高めます。 特に、化合物2fと2gは、著しい抗がん活性を示すことが実証されています .
抗菌性
ベンゾイミダゾール誘導体は、抗菌効果も示します。本化合物に関する具体的な研究は限られていますが、他のベンゾイミダゾールとの構造的類似性から、抗菌および抗真菌用途の可能性が示唆されます。 研究者たちは、抗菌効果を高めるために官能基の修飾を検討してきました .
結核治療
ベンゾイミダゾール骨格から誘導されたインドール誘導体は、抗結核活性について研究されています。 本化合物とは直接関係ありませんが、これは結核を含む感染症の治療におけるベンゾイミダゾールの更なる可能性を示唆しています .
特性
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16(2)20(25)24-19-10-8-18(9-11-19)21(26)22-13-14-23-29(27,28)15-12-17-6-4-3-5-7-17/h3-12,15-16,23H,13-14H2,1-2H3,(H,22,26)(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIYNADMNRUAMN-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2506921.png)
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)


![1-(2-Chloro-4-fluorophenyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2506938.png)

![1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2506941.png)


